molecular formula C40H47NO9S B1234415 Naphthoquinomycin B CAS No. 101190-61-8

Naphthoquinomycin B

Número de catálogo: B1234415
Número CAS: 101190-61-8
Peso molecular: 717.9 g/mol
Clave InChI: POAHCCMNKFMDNG-HODGDDQQSA-N
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Descripción

Naphthoquinomycin B (CAS#: 101190-61-8) is a member of the ansamycin family, specifically classified under naphthomycins, which are characterized by a naphthoquinone aromatic core fused to a macrocyclic lactam ring . This compound is structurally derived from Naphthomycin A, with key modifications including the absence of a chlorine atom at position 30 (30-dechloro), demethylation at position 2, and substitution of a methylthio group at position 30, resulting in the synonym 30-Dechloro-2-demethyl-30-(methylthio)naphthomycin A . Naphthoquinomycin B is produced by extremophilic microorganisms, though specific yield data and biosynthetic pathways remain less documented compared to its analogs. Like other ansamycins, it exhibits antibacterial and antitumor activities, likely through mechanisms involving inhibition of bacterial RNA polymerase or interference with eukaryotic cellular processes .

Propiedades

Número CAS

101190-61-8

Fórmula molecular

C40H47NO9S

Peso molecular

717.9 g/mol

Nombre IUPAC

(7Z,12E,16E,22E,24Z,26E)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-31-methylsulfanyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone

InChI

InChI=1S/C40H47NO9S/c1-21-12-10-8-9-11-13-31(45)41-34-38(49)28-19-26(6)37(48)33(32(28)39(50)40(34)51-7)36(47)25(5)18-24(4)35(46)23(3)15-17-27(42)16-14-22(2)30(44)20-29(21)43/h8-15,17-19,21,23-24,27,29,35,42-43,46,48H,16,20H2,1-7H3,(H,41,45)/b9-8-,12-10+,13-11+,17-15+,22-14+,25-18-

Clave InChI

POAHCCMNKFMDNG-HODGDDQQSA-N

SMILES

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SC

SMILES isomérico

CC1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\C(C(C(/C=C/C(C/C=C(/C(=O)CC1O)\C)O)C)O)C)/C)O)C)SC

SMILES canónico

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SC

Sinónimos

naphthoquinomycin B

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Naphthoquinomycin B belongs to a family of structurally related naphthoquinone-containing ansamycins. Below is a detailed comparison with its closest analogs, Naphthoquinomycin C (Naphthomycin H) and Naphthomycin J, based on structural, spectroscopic, and functional data.

Structural and Functional Differences

Feature Naphthoquinomycin B Naphthoquinomycin C (Naphthomycin H) Naphthomycin J
C-30 Substitution Methylthio (-SCH₃) Chlorine (-Cl) N-Acetyl-L-cysteine
Additional Modifications 2-demethyl, 30-dechloro None None
Molecular Formula Not reported Not reported C₄₄H₅₂N₂O₁₂S
Bioactivity Antibacterial, antitumor (presumed) Fatty acid synthase inhibitor (E. coli) Antibacterial, structural analog of rifamycin
Yield (mg/L) Not reported 1.7 mg/L 1.3 mg/L
Key Reference
  • C-30 Substitution: The substituent at position 30 critically influences biological activity and physicochemical properties.
  • Biosynthetic Pathway: All three compounds are derived from similar polyketide pathways, with modifications introduced during post-PKS tailoring. Naphthomycin J’s cysteine substitution suggests enzymatic sulfur incorporation, while Naphthoquinomycin B’s methylthio group may arise from methionine metabolism .

Spectroscopic Characterization

Comparative ¹H-NMR data for Naphthoquinomycin C (101) and Naphthomycin J (102) (600 MHz, CD₃OD) :

Proton Position Naphthoquinomycin C (δ, ppm) Naphthomycin J (δ, ppm) Assignment Difference
C-30 Side Chain δH = 1.83 (s, N-CH₃) δH = 3.24–3.35 (m, cysteine protons) Reflects replacement of Cl with N-acetyl-L-cysteine in J
Aromatic Protons Multiple signals at 6.8–7.5 Similar aromatic profile Consistent naphthoquinone core
  • Naphthoquinomycin B: While NMR data for B are unavailable, its methylthio substitution would likely produce distinct δH signals (e.g., SCH₃ protons near δH = 2.1–2.3 ppm) and altered coupling patterns compared to C and J .

Production and Isolation

  • Naphthoquinomycin C and J: Optimized isolation using Amberchrom® C161CG resin with methanol/water gradients yields 1.7 mg/L and 1.3 mg/L, respectively. In contrast, alternative resins (e.g., XAD-2) result in significant compound loss .
  • Naphthoquinomycin B: Production methods are less documented, though its structural similarity suggests compatibility with analogous resin-based purification.

Q & A

Q. What experimental methods are critical for isolating and characterizing Naphthoquinomycin B?

Isolation requires high-pressure liquid chromatography (HPLC) with optimized protocols, such as using a Kieselgel® 60 column and UV detection at 232–245 nm. Characterization relies on spectroscopic techniques:

  • HR-EI-MS for molecular formula confirmation (e.g., m/z = 833.3 for C44H52N2O12S) .
  • 1H-NMR to resolve structural features (e.g., δH = 3.24–3.35 ppm for cysteinyl protons, δH = 1.83 ppm for N-acetyl groups) .
  • Thin-layer chromatography (TLC) with orcin staining (Rf = 0.53) for purity validation .

Q. What are the known biological targets of Naphthoquinomycin B?

Naphthoquinomycin B acts as a fatty acid synthase (FAS) inhibitor in E. coli (Type II FAS), disrupting lipid biosynthesis. This mechanism is validated via comparative assays with structurally related analogs like Naphthomycin J .

Q. How is the biosynthesis pathway of Naphthoquinomycin B proposed in extremophilic microorganisms?

The pathway involves thiol addition/elimination reactions during fermentation, where sulfur-containing precursors (e.g., N-acetylcysteamine) react with chlorinated naphthoquinones. Key intermediates include Diastovaricin II analogs, with ethyl/methyl substitutions influencing bioactivity .

Advanced Research Questions

Q. How can researchers optimize Naphthoquinomycin B yield in microbial fermentation?

  • Variable optimization : Adjust media composition (carbon/nitrogen sources), pH, and aeration. Evidence shows yields improve with extended fermentation times (e.g., 1.3 mg/L for Naphthomycin J under optimized conditions) .
  • Metabolic engineering : Overexpress polyketide synthase (PKS) genes to enhance precursor flux .

Q. How to resolve contradictions in spectral data interpretations for Naphthoquinomycin derivatives?

  • Comparative analysis : Cross-reference HR-EI-MS and NMR data with databases (e.g., AntiBase, Dictionary of Natural Products) .
  • Dynamic resolution : Use coupling constants (e.g., J-values for double-bond configurations) to confirm stereochemistry, as seen in Naphthoquinomycin C vs. J analogs .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

  • Functional group modification : Replace chlorine (C-30) with sulfur-containing moieties (e.g., N-acetyl-L-cysteine) to assess inhibition potency .
  • In silico modeling : Use molecular docking to predict binding affinities to FAS active sites.

Methodological Guidelines

Q. Reproducibility in Naphthoquinomycin Research

Parameter Recommendation Source
Chromatography Use HPLC with Kieselgel® 60, Program 8
Spectroscopy Report HR-EI-MS precision (±0.1 Da)
Statistical rigor Report means ± SD (≤1 significant digit)

Q. Contradiction Management

  • Data validation : Replicate spectral analyses across multiple instruments.
  • Literature alignment : Compare findings with published analogs (e.g., Diastovaricin II) to resolve structural ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthoquinomycin B
Reactant of Route 2
Naphthoquinomycin B

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